molecular formula C19H20BF2N3 B565144 8-(4-Anilino) Bodipy CAS No. 321895-93-6

8-(4-Anilino) Bodipy

Cat. No.: B565144
CAS No.: 321895-93-6
M. Wt: 339.197
InChI Key: ZYJKXDGIHNXYKQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Anilino) Bodipy typically involves the nucleophilic substitution of 3,5-dichloro-8-(4-tolyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene. This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 8-(4-Anilino) Bodipy undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique photophysical properties suitable for different applications .

Scientific Research Applications

8-(4-Anilino) Bodipy has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 8-(4-Anilino) Bodipy exerts its effects involves its interaction with specific molecular targets. The compound’s fluorescence properties are influenced by its electronic structure, which can be modified through various chemical reactions. These modifications enable the compound to interact with different molecular pathways, making it a versatile tool in scientific research .

Comparison with Similar Compounds

    Rhodamine: Known for its high fluorescence quantum yield.

    Pyrene: Used in similar applications but with different photophysical properties.

    Perylene: Another fluorescent dye with unique properties.

    Squaraine: Known for its stability and fluorescence.

    Cyanine: Widely used in biological imaging.

    Coumarin: Employed in various optical applications.

Uniqueness: 8-(4-Anilino) Bodipy stands out due to its unique combination of photophysical properties, including high fluorescence quantum yield, stability, and ease of functionalization. These characteristics make it a preferred choice for many scientific applications .

Properties

IUPAC Name

4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BF2N3/c1-11-9-13(3)24-18(11)17(15-5-7-16(23)8-6-15)19-12(2)10-14(4)25(19)20(24,21)22/h5-10H,23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJKXDGIHNXYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)N)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675620
Record name {4-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]anilinato}(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321895-93-6
Record name {4-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]anilinato}(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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